Tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate
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Overview
Description
Tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amino groups. The Boc group is known for its stability under basic conditions and its ability to be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate typically involves the reaction of L-glutamic acid with tert-butyl (2-aminoethyl)carbamate. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as di-tert-butyl dicarbonate and bases like sodium hydroxide are used in the protection of amino groups.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or its derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate has several applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate involves the protection of amino groups through the formation of a stable Boc group. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound featuring a Boc-protected amino group.
tert-Butyl N-(2-hydroxyethyl)carbamate: A similar compound used for the protection of amino groups.
Uniqueness
Tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)-L-glutaminate is unique due to its specific structure and the presence of the L-glutaminate moiety, which provides distinct reactivity and applications in peptide synthesis and other organic transformations.
Properties
Molecular Formula |
C16H31N3O5 |
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Molecular Weight |
345.43 g/mol |
IUPAC Name |
tert-butyl (2S)-5-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C16H31N3O5/c1-15(2,3)23-13(21)11(7-8-12(17)20)18-9-10-19-14(22)24-16(4,5)6/h11,18H,7-10H2,1-6H3,(H2,17,20)(H,19,22)/t11-/m0/s1 |
InChI Key |
ALYWFHMOOKKGHN-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)N)NCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)NCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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